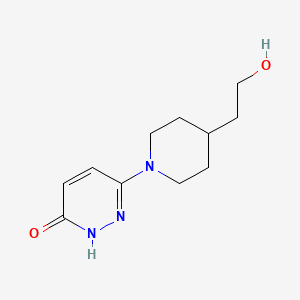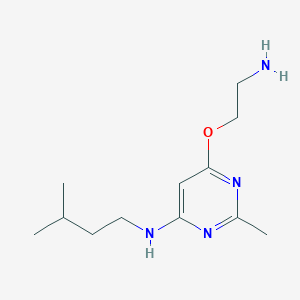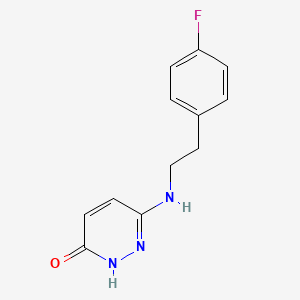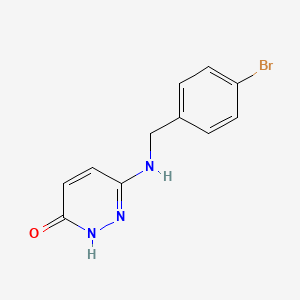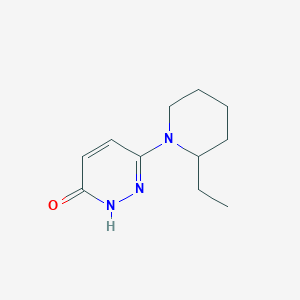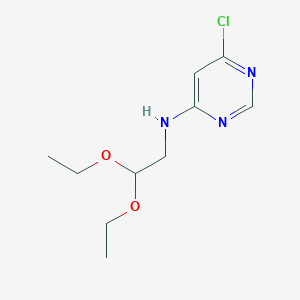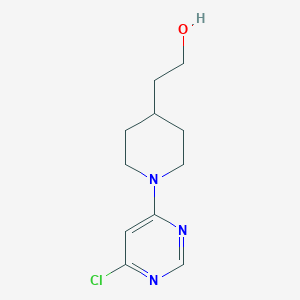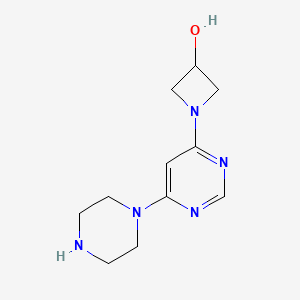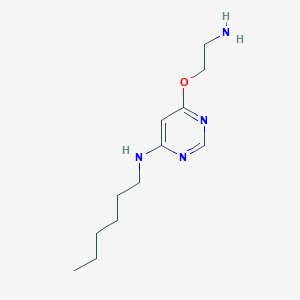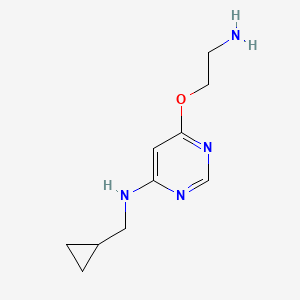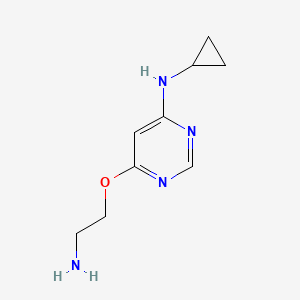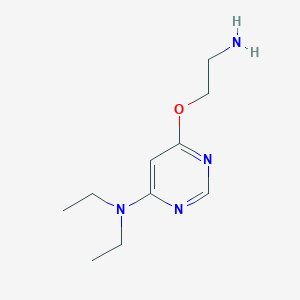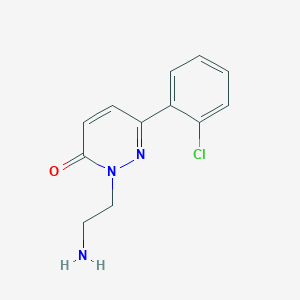
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one, also known as 6-chloro-2-aminoethyl-2,3-dihydropyridazin-3-one, is an organic compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of properties, including antimicrobial, antioxidant, and anti-inflammatory activities. In addition, it has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, antioxidant, and anti-inflammatory activities, making it a promising candidate for further research. In addition, it has been found to have potential applications in the treatment of cancer, diabetes, and neurological disorders. Furthermore, it has been studied for its potential use in drug delivery systems, as well as for its potential applications in nanotechnology.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, it is believed to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, antioxidant, and antimicrobial activities. In addition, it has been found to have anti-cancer and anti-diabetic properties. Furthermore, it has been found to have neuroprotective effects, as well as to have the potential to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. In addition, it is relatively stable, making it suitable for long-term storage. Furthermore, it has a wide range of potential applications, making it a promising candidate for further research. However, it is important to note that the mechanism of action of 2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one is not fully understood, and further research is needed to better understand its effects.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one. One potential direction is to further investigate its potential applications in the treatment of cancer, diabetes, and neurological disorders. In addition, further research could be conducted to explore its potential use in drug delivery systems and nanotechnology. Furthermore, further research could be conducted to better understand its mechanism of action and to identify potential side effects. Finally, further research could be conducted to explore its potential use in other therapeutic applications.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-(2-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOKDYWJNQGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




